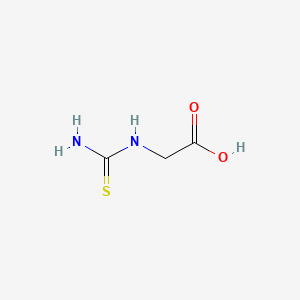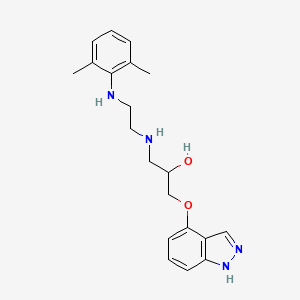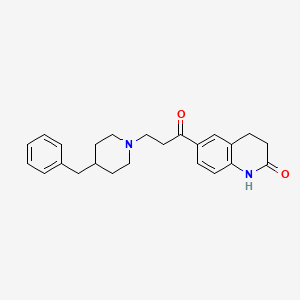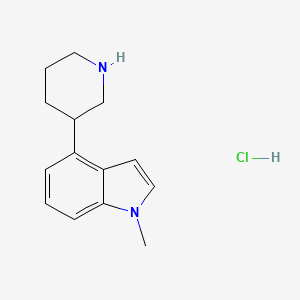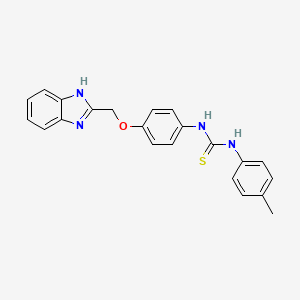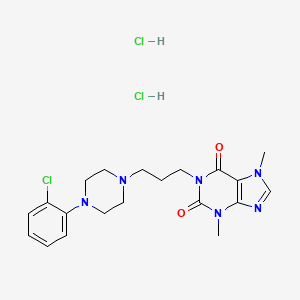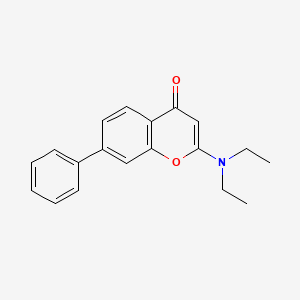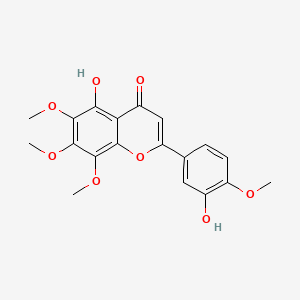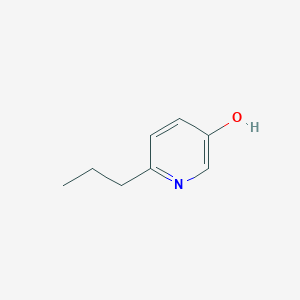
6-Propylpyridin-3-ol
Overview
Description
6-Propylpyridin-3-ol (6-PPO) is a heterocyclic compound belonging to the pyridine family. 6-PPO has been extensively studied due to its diverse range of applications in the scientific and medical fields. It has been used in the synthesis of pharmaceuticals, as a reagent in organic syntheses, and as a fluorescent probe for the detection of organic molecules.
Scientific Research Applications
1. Anti-Inflammatory and Anti-Colitis Properties
6-Propylpyridin-3-ol derivatives have been explored for their anti-inflammatory properties, particularly in the context of inflammatory bowel disease (IBD). Studies show that certain analogs of this compound demonstrate significant inhibitory actions against TNF-α-induced adhesion of monocytic cells to colonic epithelial cells, a critical mechanism in colon inflammation. Furthermore, these compounds have shown efficacy in in vivo models of colitis, potentially paving the way for new treatments for IBD (Chaudhary et al., 2020).
2. Anticancer Activity
Research has highlighted the potential of 6-Propylpyridin-3-ol derivatives in cancer therapy. These compounds have been investigated for their antiangiogenic activities, which is crucial in the context of cancer treatment. Some analogs have demonstrated high antiangiogenic and antitumor activities in chick embryo chorioallantoic membrane (CAM) assays. This indicates the potential of these compounds as novel angiogenesis inhibitors, which can be crucial in treating various cancers (Lee et al., 2014).
3. Application in DNA Processes and Catalysis
6-Propylpyridin-3-ol and its derivatives find applications in biochemistry and organic transformations, especially involving DNA processes. For instance, compounds containing 3-methoxy-2-aminopyridine, similar in structure to 6-Propylpyridin-3-ol, have been identified as potent inhibitors in the oncogenic kinase bRAF, which plays a role in DNA processes (Palmer et al., 2012). Additionally, coordination compounds involving oligopyridine ligands, like 6-Propylpyridin-3-ol, are used in reactions related to artificial photosynthesis and polymerization (Winter et al., 2011).
Safety And Hazards
Future Directions
While there is limited information specifically about 6-Propylpyridin-3-ol, the field of drug discovery and development is rapidly evolving. Techniques such as 3D printing are revolutionizing the pharmaceutical industry , and the development of new pyrimidine compounds shows promise for various biological profiles . The future may hold more research and development involving 6-Propylpyridin-3-ol and similar compounds.
properties
IUPAC Name |
6-propylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-3-7-4-5-8(10)6-9-7/h4-6,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLCMSVQOKQODO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401696 | |
| Record name | 3-Hydroxy-6-n-propylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propylpyridin-3-ol | |
CAS RN |
20609-24-9 | |
| Record name | 3-Hydroxy-6-n-propylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate](/img/structure/B1622059.png)
